N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10-8-21-14(16-10)19-13(20)7-12-9-22-15(18-12)17-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,17,18)(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGASJBOBULZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the reaction of 4-methylthiazole with 2-(phenylamino)thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide.
- Mechanism of Action : The compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells. Its binding interactions with specific amino acids in the CDK9 active site enhance its inhibitory effects .
-
Case Studies :
- A study demonstrated that derivatives with thiazole rings showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma). The compound exhibited IC50 values indicating potent anticancer activity .
- Another investigation into thiazole-integrated pyridine derivatives revealed that these compounds displayed enhanced antitumor activity against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activity:
- Antitubercular Activity : Research has shown that certain thiazole compounds exhibit significant activity against Mycobacterium tuberculosis. The presence of specific substituents on the thiazole ring enhances their efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .
- Broad-Spectrum Antimicrobial Effects : The compound has been tested against various bacterial strains, showing promising results that suggest potential use in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound:
- Modifications at various positions on the thiazole ring significantly influence biological activity. For instance, substituents that enhance hydrophobic interactions or form additional hydrogen bonds generally improve potency against targeted enzymes or receptors .
- The introduction of electron-withdrawing groups has been shown to increase the anticancer efficacy of thiazole derivatives by stabilizing the active conformation of the compound within biological targets .
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
The following analysis compares N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide with structurally related acetamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations :
- Quinazolinone derivatives (e.g., ) exhibit higher thermal stability (melting points >250°C) due to rigid sulfamoyl and heterocyclic frameworks, whereas thiophene-containing analogs (e.g., ) may prioritize membrane permeability.
Biological Activity
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of the Compound
This compound belongs to a class of thiazole derivatives that have been investigated for their pharmacological properties. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. The lead compound from a related series, identified as 6b, demonstrated high in vitro potency against sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism involves the induction of apoptosis and autophagy in cancer cells, leading to cell death .
2.2 In Vivo Studies
In vivo studies using the A375 xenograft model in mice showed that compound 6b significantly reduced tumor growth. This suggests that this compound may have potential as an effective therapeutic agent in cancer treatment .
3. Structure-Activity Relationships (SAR)
The SAR analysis has revealed that modifications to the thiazole ring and the phenylamino group significantly influence biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances potency against cancer cells.
- Methyl Substituents : Methyl groups at specific positions on the thiazole ring have been associated with increased cytotoxicity .
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Methyl substituents | Enhanced cytotoxicity |
| Non-bulky groups at ortho position | Preferred for antimalarial activity |
4. Other Biological Activities
In addition to its anticancer properties, thiazole derivatives have shown promise in other areas:
4.1 Antimicrobial Activity
Thiazole compounds have demonstrated antibacterial activity comparable to standard antibiotics such as norfloxacin. This suggests potential applications in treating bacterial infections .
4.2 Anti-inflammatory Effects
Some studies indicate that thiazole derivatives can modulate immune responses and exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
5. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- A study reported the synthesis of various thiazole derivatives and their evaluation against Plasmodium falciparum, indicating potential antimalarial activity .
- Another investigation highlighted the anticancer activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a benzazole moiety, furthering understanding of structure-activity relationships in this class of compounds .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
- Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions .
- Purity monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Temperature (°C) | Key Reagents |
|---|---|---|---|
| Thiazole cyclization | DMF | 70 | Thiourea, ethyl bromoacetate |
| Substitution reaction | Dichloromethane | 25 | 4-methylthiazol-2-amine |
| Acetamide formation | Acetonitrile | Reflux | Acetic anhydride |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
Q. Critical considerations :
- Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals suitable for X-ray analysis .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying cytotoxicity across studies)?
Answer:
Contradictions may arise from differences in:
Q. Methodological approach :
- Meta-analysis : Compare IC₅₀ values from independent studies to identify trends .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) to isolate activity contributors .
Advanced: What strategies are employed to elucidate the molecular targets and mechanisms of action for this compound?
Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or bacterial enzymes (e.g., FabH in fatty acid biosynthesis) .
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .
- Transcriptomic profiling : RNA sequencing to detect pathway alterations (e.g., apoptosis, DNA repair) .
Case study :
A thiazole derivative analog was found to inhibit tubulin polymerization, suggesting a microtubule-targeting mechanism . For this compound, similar approaches could be applied.
Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?
Answer:
- Molecular docking : Predict binding modes with targets (e.g., using AutoDock Vina with PDB entries like 3ERT for estrogen receptors) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with cytotoxicity .
- MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
Example :
Docking studies of similar compounds revealed hydrogen bonding between the acetamide group and kinase active sites, guiding rational design .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis in aqueous media; store desiccated at -20°C .
- Light sensitivity : Protect from UV exposure due to the thiazole ring’s photoreactivity .
- Solubility : DMSO is preferred for biological assays (solubility >10 mM) .
Advanced: How can researchers address low bioavailability in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
